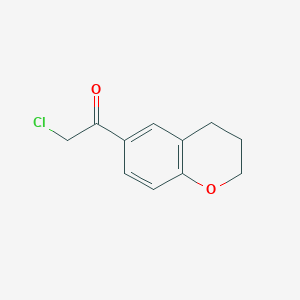

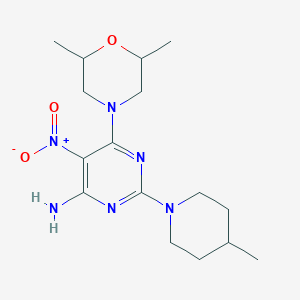

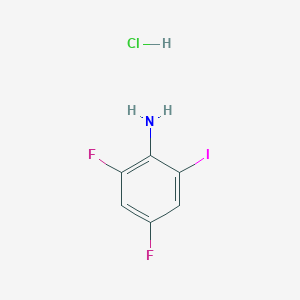

![molecular formula C18H19N3O2 B2511404 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-99-5](/img/structure/B2511404.png)

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Scientific Research Applications

Synthesis and Chemical Characterization

High-Yield Synthesis Approaches : The synthesis of related compounds, such as (S)-BZM and (S)-IBZM, demonstrates the capacity for high-yield production starting from specific benzoic acid derivatives. This approach underlines the chemical versatility and potential for creating radiolabeled compounds for diagnostic purposes (Bobeldijk et al., 1990).

Novel Heterocyclic Compounds : Research has led to the creation of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, showcasing the therapeutic potential of structurally related compounds (Abu‐Hashem et al., 2020).

Biological Activity and Potential Therapeutic Applications

Antisecretory Agents : Studies on [(pyridylmethyl)sulfinyl]benzimidazoles reveal a class of potent antisecretory agents, highlighting the significance of the methoxy substituent in enhancing selectivity and stability, with pantoprazole being identified as a clinical candidate (Kohl et al., 1992).

Antiviral Activity : The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored, showing remarkable activity against avian influenza viruses. This suggests potential applications in antiviral therapy (Hebishy et al., 2020).

Heparanase Inhibition : Novel N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives have been identified as inhibitors of heparanase, with implications for cancer therapy and metastasis prevention (Xu et al., 2006).

Structural Characterization and Complexation Properties

Lanthanides Complexes : The complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides have been studied, revealing insights into the structural characteristics and coordination patterns. This research may inform the development of new materials or diagnostic agents (Kobayashi et al., 2019).

Future Directions

The future directions for “4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” and similar compounds could include further exploration of their biological activity and potential applications in medicine, given their broad range of bioactivity . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns and economic aspects, could be another area of focus .

Mechanism of Action

Target of Action

The compound “4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have been shown to interact with a variety of targets, including cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors .

Biochemical Pathways

Given the targets of other imidazo[1,2-a]pyridines, it could potentially affect cell cycle regulation (via cdk inhibition), neurotransmission (via gaba a receptor modulation), and calcium signaling .

Result of Action

Based on the known effects of other imidazo[1,2-a]pyridines, it could potentially have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

properties

IUPAC Name |

4-methoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-8-10-21-12-15(20-17(21)11-13)7-9-19-18(22)14-3-5-16(23-2)6-4-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKYMTPEDQJITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

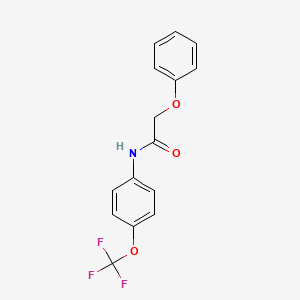

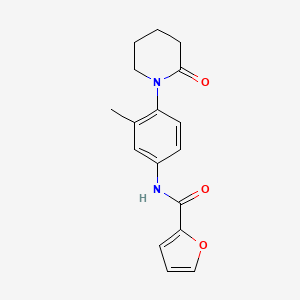

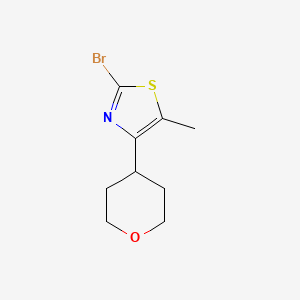

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)

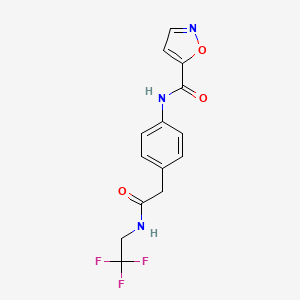

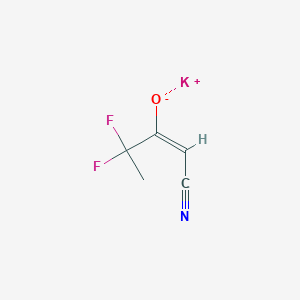

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)

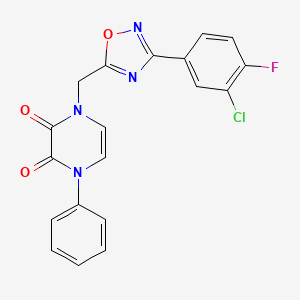

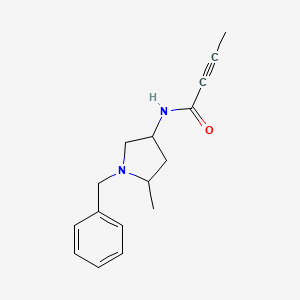

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)